Bisphosphonate SAMs: Stronger Tunneling Attenuation vs. Monophosphonates
Self-assembled monolayers of alkyl bisphosphonic acids (bisPAs, including the C10 homolog 1,10-decyldiphosphonic acid) were directly compared with their alkyl monophosphonic acid (monoPA) counterparts on aluminum oxide (AlOₓ) surfaces. Current–voltage (J–V) measurements using a hanging mercury drop top contact revealed a tunneling decay constant β_bis = 1.40 ± 0.05 per carbon atom for bisPAs, versus β_mono = 0.85 ± 0.03 per carbon atom for monoPAs—a 65% increase in attenuation strength [1]. The steeper attenuation is attributed to conformational disorder in bisPA monolayers driven by hydrogen-bonding interactions among the distal phosphonic acid groups, which induces a significant 'through-space' tunneling contribution not present in the more ordered monoPA films. This establishes bisPAs, and by extension 1,10-decyldiphosphonic acid, as the superior choice when maximum tunnel current suppression is required in gate dielectric interlayers [1].
| Evidence Dimension | Tunneling decay constant β (per carbon atom) in self-assembled monolayers |
|---|---|
| Target Compound Data | β_bis = 1.40 ± 0.05 per carbon atom (alkyl bisphosphonic acid SAMs on AlOₓ) |
| Comparator Or Baseline | β_mono = 0.85 ± 0.03 per carbon atom (alkyl monophosphonic acid SAMs on AlOₓ) |
| Quantified Difference | 65% higher attenuation (factor of ~1.65×); equivalent to ~2.5 additional methylene units of effective tunneling barrier length |
| Conditions | AlOₓ surfaces, hanging Hg drop top contact, J–V measurements; bisPA and monoPA SAMs of comparable chain lengths (C4–C12) |
Why This Matters
For organic thin-film transistor gate dielectric applications, the 65% stronger tunneling attenuation directly translates to lower leakage current and higher on/off ratios without increasing physical dielectric thickness, giving DDPA-based interlayers a quantifiable performance advantage over monophosphonic acid alternatives.
- [1] Pathak, A.; Bora, A.; Liao, K.-C.; Schmolke, H.; Jung, A.; Klages, C.-P.; Schwartz, J.; Tornow, M. Disorder-derived, strong tunneling attenuation in bis-phosphonate monolayers. J. Phys.: Condens. Matter 2016, 28 (9), 094008. DOI: 10.1088/0953-8984/28/9/094008. View Source
